molecular formula C19H16N4O3 B5700500 Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B5700500
M. Wt: 348.4 g/mol
InChI Key: BFLVZYXKWBWOMO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolo Group: This step might involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione.

    Pyrroloquinoxalines: Such as pyrrolo(2,3-b)quinoxaline-1,4-dione.

Uniqueness

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Biological Activity

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the class of quinoxaline derivatives, which are known for their pharmacological properties. The molecular formula is C19H16N4O3C_{19}H_{16}N_{4}O_{3}, and it features a pyrroloquinoxaline core that contributes to its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound.

  • In Vitro Studies : This compound has shown promising results against various cancer cell lines. For instance, it exhibited significant growth inhibition against melanoma cells (MALME-M), with a growth inhibition rate of approximately 55.75% at certain concentrations .
  • Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition disrupts the signaling necessary for tumor growth and survival .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Activity Against Pathogens : In vitro tests have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, making it a candidate for further development in treating infections .

3. Anti-inflammatory Properties

Research indicates that quinoxaline derivatives exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The specific pathways involved include the inhibition of pro-inflammatory cytokines and enzymes that mediate inflammation .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Values (µM)Reference
AnticancerMALME-M (Melanoma)55.75% Growth Inhibition
AntimicrobialVarious BacteriaMIC: 0.22 - 0.25
Anti-inflammatoryCytokine InhibitionNot Specified

Case Study: Anticancer Evaluation

In a comparative study involving multiple quinoxaline derivatives, this compound showed superior potency against cervical cancer (HeLa) and liver hepatocellular carcinoma (SMMC-7721). The compound's IC50 values were significantly lower than those of standard treatments like doxorubicin, indicating its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death, which is particularly relevant in its antimicrobial activity against pathogens like Staphylococcus aureus .

Properties

IUPAC Name

ethyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-14-6-4-3-5-13(14)21-16)23(17(15)20)11-7-9-12(24)10-8-11/h3-10,24H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLVZYXKWBWOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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